molecular formula C10H10O4 B15359389 2-Ethylbenzene-1,3-dicarboxylic acid

2-Ethylbenzene-1,3-dicarboxylic acid

Cat. No.: B15359389
M. Wt: 194.18 g/mol
InChI Key: FVDFOPLANFYOJD-UHFFFAOYSA-N
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Description

2-Ethylbenzene-1,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids. It is characterized by the presence of two carboxyl groups (-COOH) attached to a benzene ring, with an ethyl group (-C2H5) attached to the second carbon of the benzene ring

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of ethylbenzene with chloroform and aluminum chloride to introduce the carboxyl groups.

  • Oxidation of Ethylbenzene: Another method involves the oxidation of ethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, where ethylbenzene is oxidized in the presence of catalysts and oxidizing agents under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form more oxidized derivatives, such as 2-ethylbenzene-1,3,5-tricarboxylic acid.

  • Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

  • Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)

Major Products Formed:

  • Oxidation: 2-Ethylbenzene-1,3,5-tricarboxylic acid

  • Reduction: 2-Ethylbenzene-1,3-diol, 2-Ethylbenzene-1,3-dialdehyde

  • Substitution: 2-Ethylbenzene-1,3-dichloride, 2-Ethylbenzene-1,3-dinitrobenzene

Scientific Research Applications

2-Ethylbenzene-1,3-dicarboxylic acid has various applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

  • Biology: It can be employed in biochemical studies to understand metabolic pathways.

  • Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.

Mechanism of Action

2-Ethylbenzene-1,3-dicarboxylic acid is similar to other benzenedicarboxylic acids, such as phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid). its unique structure, with the ethyl group at the second position, gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)

  • Terephthalic acid (1,4-benzenedicarboxylic acid)

  • Isophthalic acid (1,3-benzenedicarboxylic acid)

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-ethylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H10O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

FVDFOPLANFYOJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

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